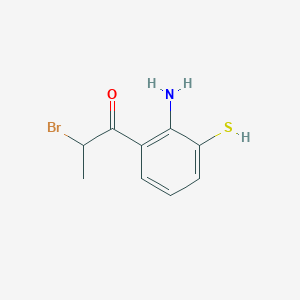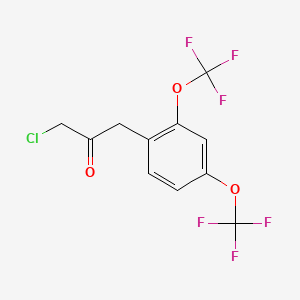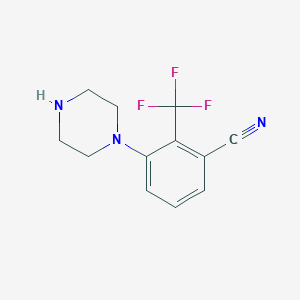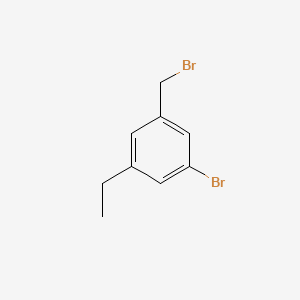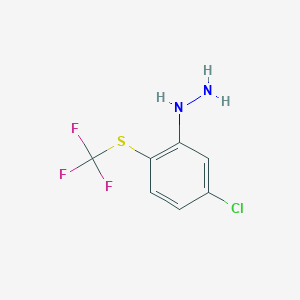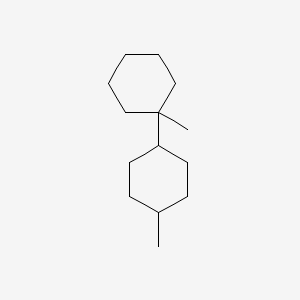
1,4'-Dimethyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, where two cyclohexane rings are connected via a single carbon-carbon bond, and each ring has a methyl group attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4’-Dimethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of 1,4’-Dimethyl-1,1’-bi(cyclohexane) typically involves the hydrogenation of precursors like dimethyl 1,4-cyclohexane dicarboxylate in high-pressure reactors. The use of efficient catalysts, such as CuMgAl, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4’-Dimethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: More saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4’-Dimethyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4’-Dimethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1,4’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: A simpler derivative with only one cyclohexane ring and two methyl groups.
1,4-Dimethylcyclohexane: Similar structure but lacks the bi-cyclohexane linkage.
1,4-Cyclohexanedimethanol: Contains hydroxyl groups instead of methyl groups, leading to different chemical properties and applications
Eigenschaften
Molekularformel |
C14H26 |
|---|---|
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
1-methyl-1-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
DGKOXQUILQWYSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2(CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
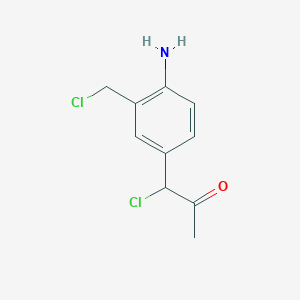
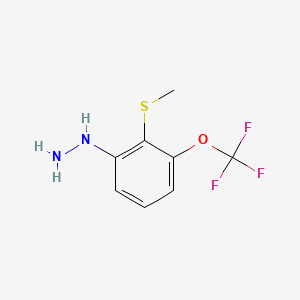
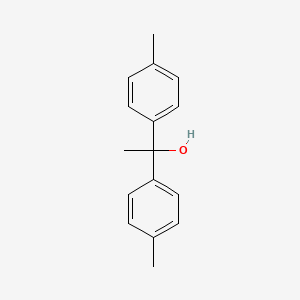

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
